N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(2-([2,3'-Bithiophen]-5-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a bithiophene moiety linked via an ethyl group to a 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide scaffold. Thiophene-based derivatives are widely studied for their electronic properties and bioactivity, particularly in drug discovery and materials science.
Properties
IUPAC Name |
1-methyl-2-oxo-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-19-9-2-3-14(17(19)21)16(20)18-8-6-13-4-5-15(23-13)12-7-10-22-11-12/h2-5,7,9-11H,6,8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFHXFDBOSREIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the bithiophene intermediate, which is then coupled with a dihydropyridine derivative.
-
Synthesis of Bithiophene Intermediate
Step 1: Thiophene is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Step 2: The brominated thiophene undergoes a Suzuki coupling reaction with a boronic acid derivative to form the bithiophene structure.
-
Coupling with Dihydropyridine
Step 3: The bithiophene intermediate is reacted with an ethylamine derivative under basic conditions to introduce the ethyl linkage.
Step 4: The resulting compound is then coupled with a dihydropyridine carboxamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The dihydropyridine ring can be reduced to a piperidine derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group, using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).
Major Products
Oxidation: Oxidized bithiophene derivatives.
Reduction: Piperidine derivatives.
Substitution: Substituted carboxamide derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent . Research indicates that derivatives of dihydropyridine carboxylic acids exhibit promising cytotoxic activity against various cancer cell lines. The compound has been shown to aid in the prevention of multidrug resistance in tumors, which is a significant hurdle in cancer treatment.
Case Study: Cytotoxicity Testing
In a study involving the synthesis and testing of several dihydropyridine derivatives, two compounds demonstrated high cytotoxicity against the HCT-15 colon cancer cell line, with IC50 values of 7.94 μM and 9.24 μM respectively. These results were supported by in silico studies using density functional theory (DFT), which indicated favorable molecular characteristics for oral bioavailability and potential interaction with proteins involved in apoptosis pathways .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 3a | 7.94 | HCT-15 |
| 3b | 9.24 | HCT-15 |
Drug Design and Development
The compound's structural features make it a candidate for further drug development. The bithiophene moiety contributes to its electronic properties, enhancing its interaction with biological targets.
In Silico Studies
Computational studies have indicated that modifications to the compound could lead to improved efficacy and reduced toxicity. The Osiris Property Explorer has been utilized to predict physicochemical properties that suggest the compound's suitability for oral administration .
Organic Electronics
Beyond medicinal applications, N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be explored in the field of organic electronics. The presence of thiophene units allows for enhanced charge transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Material Properties
The incorporation of thiophene rings has been associated with improved stability and conductivity in organic materials. This characteristic is crucial for developing efficient electronic devices.
Summary of Applications
The diverse applications of this compound can be summarized as follows:
| Application Area | Description |
|---|---|
| Anticancer Activity | Potential to prevent multidrug resistance; cytotoxic against cancer cell lines |
| Drug Design | Suitable for oral bioavailability; favorable interactions with biological targets |
| Organic Electronics | Enhanced charge transport properties; applications in OLEDs and OPVs |
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It could modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Table 1: Binding and Thermodynamic Parameters of Thiophene Derivatives
The negative ΔH and positive ΔS values for 1a and 1b suggest binding is driven by both enthalpy (e.g., hydrogen bonding) and entropy (e.g., hydrophobic effects) .
Antimicrobial Activity
Table 2: Antimicrobial Profiles of Selected Analogues
| Compound | MIC (μg/mL) Against S. aureus | MIC (μg/mL) Against E. coli |
|---|---|---|
| 4d | 12.5 | 25.0 |
| Target Compound* | Not reported | Not reported |
The target compound’s bithiophene group could similarly modulate lipophilicity, though experimental validation is required .
Crystallographic Analysis
Crystallographic refinement of analogous compounds (e.g., 1a, 1b) has been performed using SHELXL, a program optimized for small-molecule precision . The target compound’s structure determination would likely employ similar methods, leveraging SHELX’s robustness in handling π-conjugated systems .
Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a bithiophene moiety, which is known for its electronic properties, coupled with a dihydropyridine structure that may contribute to its biological effects. The presence of the carboxamide group enhances its solubility and potential interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antitumor Activity : The bithiophene structure has been associated with the inhibition of cancer cell proliferation. Studies have shown that derivatives of bithiophenes can induce apoptosis in various cancer cell lines through the activation of caspase pathways .
- Antimicrobial Effects : Compounds containing thiophene rings have demonstrated antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes .
- Neuroprotective Properties : Some derivatives exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This activity is crucial in conditions like neuroinflammation and neurodegeneration .
Research Findings and Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
In a study focused on the antitumor potential of bithiophene derivatives, this compound was evaluated for its efficacy against human cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting that the compound could serve as a lead for further development in cancer therapeutics .
Case Study: Neuroprotective Effects
Another investigation assessed the neuroprotective capabilities of similar compounds in models of neuroinflammation. The compound was shown to reduce levels of inflammatory markers in microglial cells exposed to lipopolysaccharide (LPS), indicating potential applications in treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Core synthesis : Analogous to the preparation of structurally similar dihydropyridine carboxamides (e.g., N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide), coupling reactions using pyridine derivatives with thiophene-containing amines under reflux conditions are recommended. For example, reacting 2-chloronicotinic acid derivatives with substituted thiophene-ethylamines in the presence of pyridine and catalytic p-toluenesulfonic acid (p-TsOH) in aqueous or alcoholic media .
- Optimization : Adjust reaction time (e.g., overnight reflux), solvent polarity (e.g., MeOH for crystallization), and stoichiometric ratios (e.g., 1:1.1 molar ratio of acid to amine) to improve yields. Monitor purity via TLC or HPLC .
Q. How can the compound’s structural conformation and purity be validated post-synthesis?
- Methodology :
- X-ray crystallography : Resolve the crystal structure to confirm planarity of the dihydropyridine ring and spatial orientation of the bithiophene-ethyl moiety, as seen in isostructural analogs (e.g., dihedral angles <10° between aromatic systems) .
- Spectroscopic analysis : Use /-NMR to verify proton environments (e.g., amide N–H at δ 10–12 ppm, thiophene protons at δ 6.5–7.5 ppm). IR spectroscopy can confirm carbonyl stretches (~1650–1700 cm) .
- Mass spectrometry : Confirm molecular weight via high-resolution MS (e.g., ESI-TOF) .
Q. What solvents and conditions are suitable for solubility testing of this compound?
- Methodology :
- Polar aprotic solvents : Test DMSO or DMF for initial dissolution due to the compound’s likely low aqueous solubility (common for dihydropyridine carboxamides).
- Quantitative analysis : Use UV-Vis spectroscopy or HPLC with a calibration curve to measure solubility in solvents like MeOH, EtOAc, or THF. Note degradation risks in acidic/basic conditions .
Advanced Research Questions
Q. How does the compound’s tautomeric equilibrium (lactam vs. hydroxy-pyridine) impact its reactivity and biological activity?
- Methodology :
- Computational modeling : Perform DFT calculations to compare the stability of tautomers. Experimental validation via -NMR in DMSO-d can detect keto-amine tautomers (e.g., absence of hydroxyl proton signals) .
- Biological assays : Compare activity in enzyme inhibition assays (e.g., kinase targets) under varying pH conditions to assess tautomer-dependent interactions .
Q. What strategies can resolve contradictions in SAR (structure-activity relationship) studies for analogs of this compound?
- Methodology :
- Cohort analysis : Systematically modify substituents (e.g., methyl vs. bromo groups on the pyridine ring, thiophene chain length) and correlate with bioactivity data (IC, logP).
- Statistical modeling : Use multivariate regression to identify dominant physicochemical parameters (e.g., lipophilicity, H-bond donors) driving activity discrepancies .
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the crystal lattice affect its pharmacokinetic properties?
- Methodology :
- Crystallographic studies : Analyze hydrogen-bonded dimers (e.g., N–H⋯O interactions) and π-π stacking distances (3.5–4.0 Å) to predict solubility and stability. Compare with bioavailability data from in vivo models .
Q. What experimental approaches can identify and quantify degradation products during long-term storage?
- Methodology :
- Stability testing : Store the compound under accelerated conditions (40°C/75% RH) and analyze via LC-MS/MS monthly. Track oxidation of the dihydropyridine ring or hydrolysis of the amide bond.
- Isolation : Use preparative HPLC to isolate degradation products and characterize via NMR .
Q. How can in vitro and in vivo metabolic pathways of this compound be elucidated?
- Methodology :
- In vitro : Incubate with liver microsomes (human/rodent) and identify metabolites via UPLC-Q-TOF. Focus on cytochrome P450-mediated oxidation (e.g., hydroxylation of thiophene rings).
- In vivo : Administer -labeled compound to rodents and analyze urine/plasma metabolites using radiometric detection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
